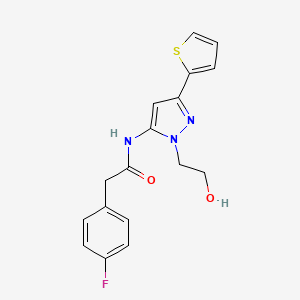

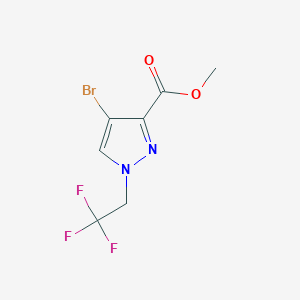

![molecular formula C14H17N5O2 B2635112 6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904373-20-2](/img/structure/B2635112.png)

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI string:InChI=1S/C14H17N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h5-6,8H,7H2,1-4H3/b6-5+. Physical And Chemical Properties Analysis

This compound is likely to have properties similar to other imidazole compounds, which are generally white or colorless solids that are highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis of Purine Analogs and Derivatives

Research has demonstrated the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors for purine analogs, through reactions involving base-catalyzed cyclization and further reactions to yield various disubstituted-6-carbamoyl-1,2-dihydropurines and carbamoylpurines. Such synthetic routes offer a foundation for developing compounds with potential pharmacological activities (Alves, Proença, & Booth, 1994).

Antiviral and Antihypertensive Activity Studies

Another study focused on the synthesis of 7,8-polymethylenepurine derivatives from condensation reactions, leading to precursors for 6-amino- and 6-alkylmercapto-7,8-polymethylenepurines. These compounds were investigated for their antiviral and antihypertensive activities, highlighting the compound's role in creating bioactive molecules (Nilov et al., 1995).

Novel Spiro and Imidazoline Derivatives

The reaction of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates revealed an easy pathway to generate novel 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones. This research illustrates the compound's utility in synthesizing unique structures, which could have implications in drug discovery and development (Klásek et al., 2009).

Metal-Catalyzed Carbocyclization Reactions

A study employing a rhodium N-heterocyclic carbene complex showcased the first example of a rhodium NHC-catalyzed [m + n + o] carbocyclization, utilizing the compound in diastereoselective metal-catalyzed [4 + 2 + 2] carbocyclization reactions. This highlights the compound's role in advanced synthetic chemistry applications, including the synthesis of complex molecular architectures (Evans et al., 2005).

Hepatoprotective Activity of Purine Derivatives

The synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds from cyclic ketene aminal through tandem addition-cyclization reactions was reported. Some of these compounds were screened for hepatoprotective activity, with one showing effectiveness, indicating potential therapeutic applications (Ram et al., 2002).

Propriétés

IUPAC Name |

6-[(E)-but-2-enyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-5-6-7-18-9(2)8-19-10-11(15-13(18)19)16(3)14(21)17(4)12(10)20/h5-6,8H,7H2,1-4H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKGARPKYVVTST-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 7585811 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

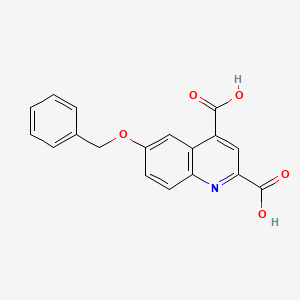

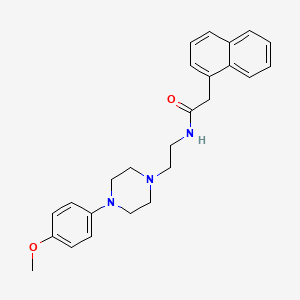

![N-(1-cyano-1,2-dimethylpropyl)-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2635030.png)

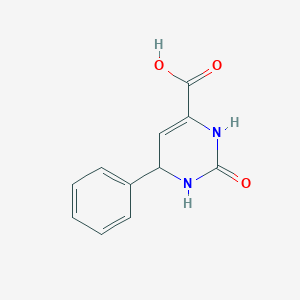

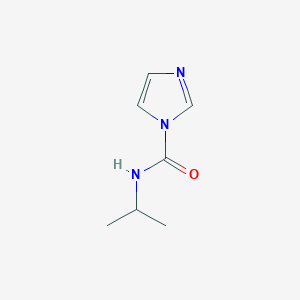

![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2635031.png)

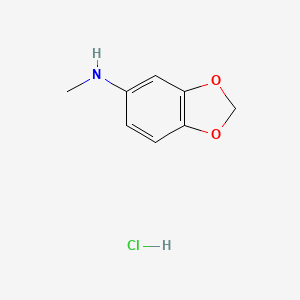

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2635033.png)

![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2635035.png)

![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)

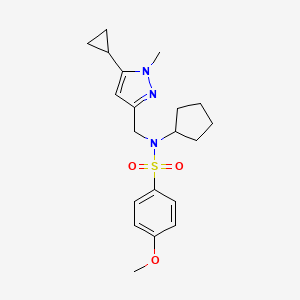

![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)